REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][N:5]([CH3:7])[CH3:6].[ClH:9]>>[ClH:9].[ClH:9].[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][N:5]([CH3:7])[CH3:6] |f:2.3.4|
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Name
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aqueous solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
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197.1 g
|
Type
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reactant
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 1000 ml four-neck flask equipped with a reflux condenser, mechanical stirrer
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Type
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TEMPERATURE
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Details
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The solution was cooled with an ice-water bath
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Type
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CUSTOM
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Details
|
the temperature below 45° C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(CCN(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |